molecular formula C10H8N4O3 B2703728 7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 945105-04-4

7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2703728
M. Wt: 232.199
InChI Key: LLZYQEHKFIYRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” is a multi-ring system that has been reported to be part of anti-tumor drugs . It can be used in the treatment of Alzheimer’s disease and has high activity against parasites . It can also be used in the treatment of cancer .


Synthesis Analysis

The synthesis of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives has been reported . These derivatives were synthesized and screened for their anti-inflammatory activity by evaluating their inhibition effect of using LPS-induced inflammatory response in RAW 264.7 macrophages in vitro .


Chemical Reactions Analysis

A series of novel N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their in vitro cytotoxicity against two cancer cell lines, Bel-7402 and HT-1080 .

Scientific Research Applications

Molecular Structure and Supramolecular Architecture

The structural characterization of triazolopyrimidine derivatives, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in different environments highlights their potential biological activity through coordination compounds. These structures exhibit unique hydrogen-bonding interactions and supramolecular architectures, which are crucial for understanding their biological functions and interactions (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Synthesis and Chemical Reactivity

Research into the synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from 2-Aminofuran-3-carbonitriles demonstrates the chemical reactivity and versatility of these compounds in producing various heterocyclic structures. Such studies are fundamental for developing novel compounds with potential therapeutic applications (Shaker, 2006).

Antimicrobial and Antifungal Applications

Novel triazolopyrimidine-carbonylhydrazone derivatives, synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid ester, have shown promising fungicidal activities, highlighting their potential as antimicrobial agents (Li De-jiang, 2008).

Adenosine A2A Receptor Antagonists

Computational design strategies, including HQSAR and molecular docking studies on furanyl derivatives, have identified their roles as adenosine A2A receptor antagonists. These findings have implications for designing drugs targeting neurological disorders and potentially other conditions mediated by the A2A receptor (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).

Tuberculostatic Activity

The synthesis of structural analogs to ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and their evaluation for tuberculostatic activity exemplify the potential of triazolopyrimidine derivatives in combating tuberculosis. This research provides a foundation for developing new antituberculous agents with improved efficacy (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

properties

IUPAC Name

7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9(16)6-4-7(8-2-1-3-17-8)14-10(13-6)11-5-12-14/h1-5,7H,(H,15,16)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZYQEHKFIYRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C=C(NC3=NC=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

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